3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
Description
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)11-5-4-8-18(15(11)20)13-7-3-2-6-12(13)16/h2-3,6-7,10-11H,4-5,8H2,1H3 |
InChI Key |
UVFFJTWCGUBWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile typically involves multi-step organic synthesis, combining key building blocks through acylation, cyclization, and functional group transformations. The core synthetic approach can be summarized as follows:
Step 1: Formation of the piperidinone ring substituted with the 2-chlorophenyl group.
This is usually achieved by starting from a 2-chlorophenyl-substituted amine or precursor that undergoes cyclization to form the 2-oxopiperidine ring system.Step 2: Introduction of the 2-methyl-3-oxopropanenitrile moiety.
The nitrile-containing side chain is introduced via reaction with a suitable cyanoacetylating agent or a derivative of 2-methyl-3-oxopropanenitrile.Step 3: Final coupling and purification.
The coupling of the piperidinone intermediate with the nitrile-containing fragment is performed under controlled conditions to ensure the formation of the target compound with high purity and yield.
Detailed Synthetic Route
A representative synthetic route based on literature and patent disclosures is described below:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(2-chlorophenyl)piperidin-2-one | Starting from 2-chloroaniline, undergoes acylation and cyclization using appropriate acid chlorides and base catalysts | Control of temperature and solvent polarity is critical for ring closure |
| 2 | Preparation of 2-methyl-3-oxopropanenitrile intermediate | Commercially available or synthesized via cyanoacetylation of methyl ketones | Purity of nitrile intermediate affects final yield |
| 3 | Coupling of piperidinone with 2-methyl-3-oxopropanenitrile | Base-mediated condensation in solvents such as dichloromethane or ethanol, often under inert atmosphere | Optimization of reaction time and temperature enhances selectivity |
| 4 | Purification | Chromatographic techniques (e.g., column chromatography) or recrystallization | Ensures removal of side products and unreacted starting materials |
Reaction Mechanism Insights
- The nucleophilic attack of the amine nitrogen on an acyl chloride or equivalent leads to the formation of the piperidinone ring.
- The cyano group in 2-methyl-3-oxopropanenitrile acts as an electrophilic site for condensation with the piperidinone intermediate.
- Enolate formation at the alpha position to the ketone facilitates carbon-carbon bond formation.
- The presence of the 2-chlorophenyl substituent influences electronic properties and steric factors, affecting reaction kinetics and product stability.
Data Table Summarizing Key Properties and Synthetic Parameters
| Parameter | Description |
|---|---|
| Compound Name | 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 290.74 g/mol |
| CAS Number | 2060057-97-6 |
| Key Functional Groups | Piperidinone ring, 2-chlorophenyl substituent, ketone, nitrile |
| Typical Solvents Used | Dichloromethane, ethanol, acetonitrile |
| Reaction Temperature Range | 0°C to reflux (depending on step) |
| Common Catalysts/Bases | Triethylamine, sodium hydride, potassium carbonate |
| Purification Methods | Column chromatography, recrystallization |
| Characterization Techniques | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR) |
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared below with four analogues differing in substituents on the aromatic ring or the piperidinone core.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile (Target) | Not provided | C₁₅H₁₄ClN₂O₂ | 294.74 | 2-chlorophenyl, methyl |
| 3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | 2060021-16-9 | C₁₄H₁₂ClFN₂O₂ | 294.71 | 5-chloro-2-fluorophenyl |
| 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | 2059966-23-1 | C₁₅H₁₆N₂O₂ | 256.30 | 2,3-dimethylphenyl |
| 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile | 2060044-71-3 | C₁₄H₁₂F₂N₂O₂ | 278.25 | 2,6-difluorophenyl |
Analysis of Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- 5-Chloro-2-fluorophenyl Derivative (CAS 2060021-16-9) : The combined presence of chlorine and fluorine (both electron-withdrawing) may increase polarity and reduce lipophilicity compared to the target compound, affecting membrane permeability .
- 2,6-Difluorophenyl Derivative (CAS 2060044-71-3) : Fluorine atoms at the 2- and 6-positions create a symmetrical electron-withdrawing environment, possibly improving resistance to oxidative degradation .
Steric and Conformational Impact
- The methyl group in the target compound’s 2-oxopropanenitrile moiety may restrict rotational freedom, influencing its binding mode in enzyme-active sites.
- The dimethylphenyl analogue’s bulkier substituents could sterically hinder interactions with flat binding pockets, reducing potency compared to the target compound .
Research Implications
The structural diversity among these compounds underscores the importance of substituent optimization for tailored applications. For example:
- Agrochemical Potential: The 2,6-difluorophenyl derivative’s resistance to degradation aligns with trends in fungicide design (e.g., Epoxiconazole, a triazole fungicide with fluorinated aromatic groups) .
- Pharmaceutical Relevance : The target compound’s methyl group and chlorophenyl moiety may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs .
Biological Activity
3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile, with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.
The compound features a unique structure characterized by a chlorophenyl group, a piperidinone ring, and a nitrile group. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O2 |
| Molecular Weight | 290.74 g/mol |
| IUPAC Name | 3-[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
| CAS Number | 2060057-97-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-chlorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. This method allows for high yield and purity, essential for its application in research and industry.
The biological activity of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for various activities including:
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and potentially influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in therapeutic applications:
-
Anticancer Activity : In vitro studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have shown IC50 values in the micromolar range against colorectal carcinoma cells, suggesting that modifications to the piperidinone structure can enhance anticancer properties .
Compound Cell Line IC50 (µg/mL) 7f (similar structure) HCT116 6.76 Positive Control 5-FU 77.15 - Neuroprotective Effects : Some studies suggest that compounds with similar piperidinone frameworks may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Comparison with Similar Compounds
The distinct structural features of 3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile set it apart from other chlorophenyl derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-Chlorophenyl)piperazine | Piperazine derivative | Antidepressant |
| 1-(2-Chlorophenyl)biguanide hydrochloride | Biguanide derivative | Antidiabetic |
| 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one | Pyrazoline derivative | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
